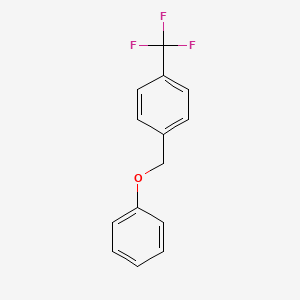
4-(Trifluoromethyl)benzylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)benzylphenyl ether is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylphenyl ether structure. This compound is part of the broader class of trifluoromethyl ethers, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzylphenyl ether typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with phenol in the presence of a suitable catalyst. Common catalysts include strong acids or bases that facilitate the etherification process. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzylphenyl ether undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the benzyl ether linkage, resulting in the formation of benzyl alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation agents, nitrating mixtures, and sulfonating agents are frequently employed.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzylphenyl ethers.
Scientific Research Applications
4-(Trifluoromethyl)benzylphenyl ether has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzylphenyl ether involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to interact with intracellular targets, potentially modulating various biochemical pathways .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the benzyl ether linkage.
4-(Trifluoromethyl)benzyl alcohol: Similar structure but with a hydroxyl group instead of the ether linkage.
Trifluoromethylbenzene: Contains the trifluoromethyl group on a benzene ring without additional functional groups.
Uniqueness: 4-(Trifluoromethyl)benzylphenyl ether stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity. The presence of both the trifluoromethyl group and the benzyl ether linkage makes it a versatile compound for various applications .
Properties
CAS No. |
19962-24-4 |
|---|---|
Molecular Formula |
C14H11F3O |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-(phenoxymethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
AETDEURBKWFVHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)
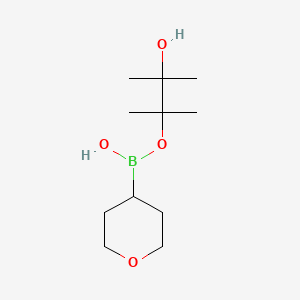


![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14127555.png)
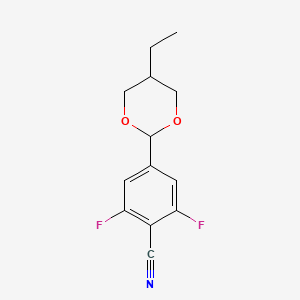
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
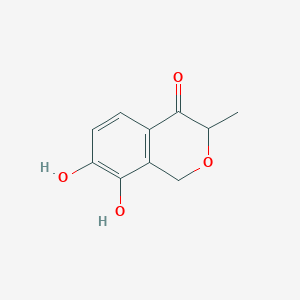

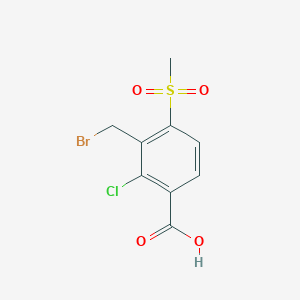
![2-Fluoro-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B14127598.png)
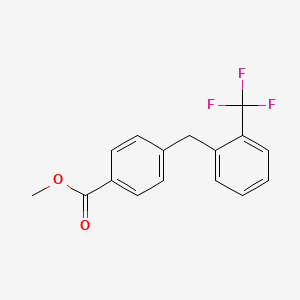
![(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)

